5-Fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one
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Overview
Description
5-Fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst.
Introduction of the methylsulfonylmethyl group: This step involves the reaction of the cyclopropyl intermediate with a sulfonyl chloride derivative under basic conditions.
Formation of the pyridin-2-one moiety: This can be accomplished through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridin-2-one derivatives.
Scientific Research Applications
5-Fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the cyclopropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-pyridone: Lacks the cyclopropyl and methylsulfonylmethyl groups.
1-Cyclopropyl-2-pyridone: Lacks the fluorine and methylsulfonylmethyl groups.
Methylsulfonylmethyl-2-pyridone: Lacks the fluorine and cyclopropyl groups.
Uniqueness
5-Fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one is unique due to the combination of its fluorine atom, cyclopropyl group, and methylsulfonylmethyl group, which confer distinct chemical properties and potential applications. This combination can enhance its stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-17(15,16)8-11(4-5-11)7-13-6-9(12)2-3-10(13)14/h2-3,6H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYNUVDLBACNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CN2C=C(C=CC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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